molecular formula C12H16F2IN3O2 B12979794 tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B12979794
M. Wt: 399.18 g/mol
InChI Key: WRCXWAHKAUZZOZ-UHFFFAOYSA-N
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Description

tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate: is a complex organic compound that belongs to the class of pyrazolo[1,5-a][1,4]diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a][1,4]diazepine core: This is achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the difluoro and iodo substituents: These groups are introduced via halogenation reactions using reagents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination.

    tert-Butyl ester formation: The final step involves esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxidized products with higher oxidation states.

    Reduction: Formation of reduced products with lower oxidation states.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

    Industrial Applications: Potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoro and iodo substituents in tert-Butyl 7,7-difluoro-3-iodo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s reactivity and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C12H16F2IN3O2

Molecular Weight

399.18 g/mol

IUPAC Name

tert-butyl 7,7-difluoro-3-iodo-6,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate

InChI

InChI=1S/C12H16F2IN3O2/c1-11(2,3)20-10(19)17-5-9-8(15)4-16-18(9)7-12(13,14)6-17/h4H,5-7H2,1-3H3

InChI Key

WRCXWAHKAUZZOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C=NN2CC(C1)(F)F)I

Origin of Product

United States

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